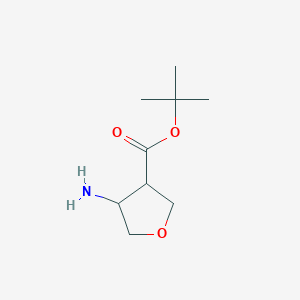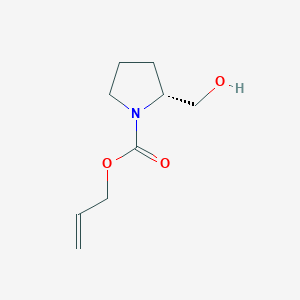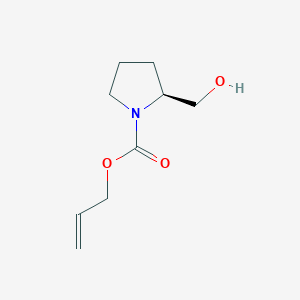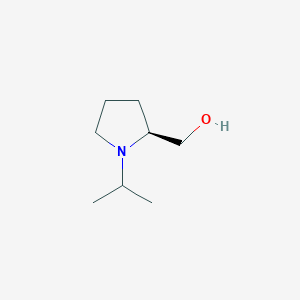
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol: is a chiral alcohol with a pyrrolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
-
Reduction of Pyrrolidinone Derivatives: : One common method involves the reduction of (S)-1-isopropylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol often involves large-scale reduction processes using optimized conditions to maximize yield and minimize costs. Continuous flow reactors and advanced purification techniques are employed to ensure the consistency and quality of the product.
化学反応の分析
Types of Reactions
-
Oxidation: : (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
-
Reduction: : The compound can be further reduced to form more saturated derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Ethers, esters
科学的研究の応用
Chemistry
In organic synthesis, (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol is used as a chiral building block for the synthesis of complex molecules. Its chirality is crucial for the production of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives are investigated for their therapeutic effects and as potential drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of polymers and advanced materials with specific properties.
作用機序
The mechanism by which (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Similar Compounds
®-1-isopropylpyrrolidin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activity and properties.
1-isopropylpyrrolidin-2-yl)methanol: The racemic mixture, which contains both enantiomers in equal proportions.
Pyrrolidin-2-yl)methanol: A similar compound without the isopropyl group, which may have different reactivity and applications.
Uniqueness
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chirality is particularly important in applications requiring enantiomerically pure compounds, such as in pharmaceuticals and asymmetric synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[(2S)-1-propan-2-ylpyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCUYISZYNEDKN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone](/img/structure/B7936850.png)
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone](/img/structure/B7936853.png)
![Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7936861.png)
![2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7936864.png)
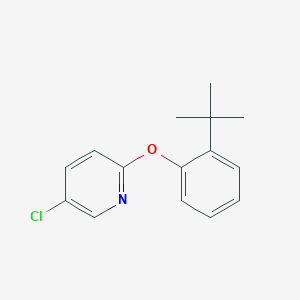
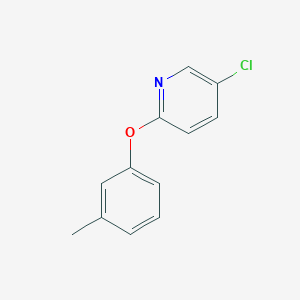
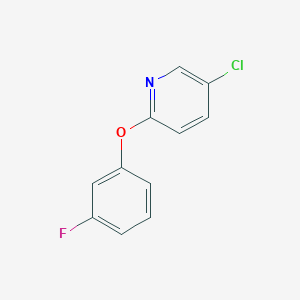

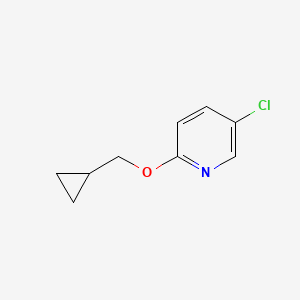
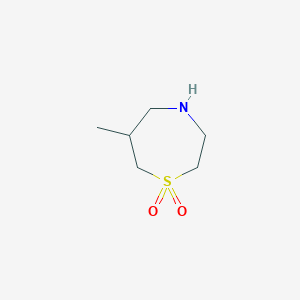
![4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B7936904.png)
